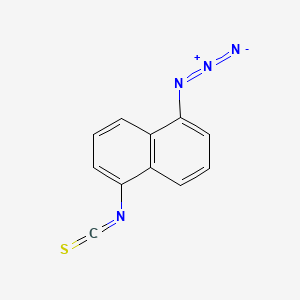
5-Isothiocyanato-1-naphthalene azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-1-naphthalene azide, also known as this compound, is a useful research compound. Its molecular formula is C11H6N4S and its molecular weight is 226.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Modification and Cross-Linking
One of the primary applications of 5-isothiocyanato-1-naphthalene azide is in the modification of membrane-integrated proteins . This compound can be used for group-directed modification, allowing researchers to label specific protein segments within cellular membranes. The process involves photo-induced cross-linking, where the azide group can be activated by light to form reactive species that covalently bond to nearby proteins.
- Mechanism : Upon exposure to UV light, the azide group undergoes a photochemical reaction, generating a nitrene intermediate that can insert into C-H bonds of adjacent amino acids, effectively labeling them for further study .
- Applications : This method has been particularly useful in studying the interactions between membrane proteins and their environments, as well as in mapping protein-protein interactions within cellular contexts .
Synthesis of Organic Compounds
This compound serves as a versatile building block in organic synthesis. Its ability to introduce azide functionalities into various substrates makes it valuable for constructing complex molecules.
- Azidation Reactions : The compound can be employed in late-stage azidation processes, allowing for selective functionalization of complex organic frameworks. For example, it can facilitate the transformation of benzylic and aliphatic C–H bonds into azides, which can subsequently be converted into amines or triazoles .
- Synthetic Pathways : Researchers have utilized this compound to synthesize various derivatives with potential biological activities, including anticancer agents. The introduction of the azide group has been shown to enhance the pharmacological profiles of certain compounds .
Case Study 1: Membrane Protein Cross-Linking
A study demonstrated the effectiveness of this compound in modifying bacteriorhodopsin, a membrane protein. The compound was shown to compete for binding sites with phenylisothiocyanate, leading to successful cross-linking when activated by light. This allowed researchers to create homopolymers from labeled proteins within purple membranes, providing insights into protein structure and function .
Case Study 2: Anticancer Compound Development
In another research effort, derivatives synthesized from this compound were evaluated for cytotoxicity against human cancer cell lines (MCF-7). The results indicated that several compounds exhibited potent activity with IC50 values significantly lower than standard treatments, highlighting the potential of azide-containing compounds in cancer therapy .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Protein Modification | Used for labeling and cross-linking membrane-integrated proteins via photoactivation | Effective in studying protein interactions |
| Organic Synthesis | Serves as a building block for introducing azide functionalities into complex molecules | Facilitates late-stage functionalization of natural products |
| Anticancer Research | Derivatives show significant cytotoxic effects against cancer cell lines | Potent compounds identified with low IC50 values |
Eigenschaften
CAS-Nummer |
82516-84-5 |
|---|---|
Molekularformel |
C11H6N4S |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
1-azido-5-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6N4S/c12-15-14-11-6-2-3-8-9(11)4-1-5-10(8)13-7-16/h1-6H |
InChI-Schlüssel |
SDAGQISKSVNUAS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |
Key on ui other cas no. |
82516-84-5 |
Synonyme |
5-isothiocyanato-1-naphthalene azide N3NapNCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















